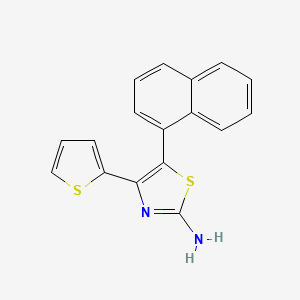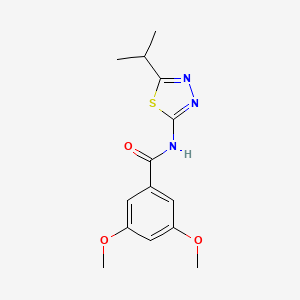![molecular formula C17H18N6OS B5508167 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a broader class of chemicals characterized by the presence of pyrazole, pyridazine, and piperazine moieties. These structures are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, cyclization processes, and modifications to introduce different substituents, enhancing the compound's biological activities. For instance, a general method for preparing substituted pyridazinopyrazolotriazines reported the coupling of 3-aminopyrazolo[3,4-d]pyridazine with active methylene reagents to afford tricyclic derivatives with various substituents depending on the methylene reagent used (Deeb, El-Mariah, & Hosny, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using spectroscopic techniques such as NMR, MS, and IR spectroscopy, establishing their structural framework and functional groups. This structural characterization is crucial for understanding the compound's reactivity and biological interactions.
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitutions, electrophilic additions, and cyclizations, leading to the formation of complex heterocyclic systems. These reactions are tailored to introduce or modify functional groups, thereby affecting the compound's chemical and biological properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. These properties are essential for developing pharmaceutical formulations and understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and acidity or basicity of functional groups, are pivotal for synthesizing derivatives and analogs with enhanced biological activities.
- Synthesis and analysis of pyrazolo and pyridazine derivatives (Deeb, El-Mariah, & Hosny, 2004).
- Molecular structure and chemical properties analysis based on spectroscopic data and chemical reactions (El-Mariah, Hosny, & Deeb, 2006).
Applications De Recherche Scientifique
Hypoglycemic Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine and its derivatives have been studied for their potential in treating hyperglycemia. A study by Meurer et al. (1992) investigated a series of substituted imidazo[1,2-a]pyrazines, which share a similar structure, for their ability to lower blood glucose levels in insulin-resistant hyperglycemic mice. These compounds showed variations in binding to adrenergic receptors and were potent hypoglycemic agents, demonstrating a promising avenue for diabetes treatment (Meurer et al., 1992).
Antimicrobial Activity
El-Mariah, Hosny, and Deeb (2006) synthesized derivatives of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, chemically related to the compound , and evaluated their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Antitumor and Antioxidant Agents
In the field of oncology, Hamama et al. (2013) investigated N-substituted-2-amino-1,3,4-thiadiazoles, which have a structural resemblance to 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine. They found these compounds to exhibit promising antitumor and antioxidant activities, suggesting a potential role in cancer therapy (Hamama et al., 2013).
Biological Activity in Drug Design
The pyrazine ring, which is a part of the compound , is crucial in medicinal chemistry. Miniyar et al. (2013) reviewed the therapeutic applications of pyrazine derivatives in the last decade, underscoring the significance of such compounds in various biological activities and drug designs (Miniyar et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-13-6-7-23(20-13)16-5-4-15(18-19-16)21-8-10-22(11-9-21)17(24)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHWSSZBJTZBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)





![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)